REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.N1C=CC=CC=1.[CH:15]1([C:18](Cl)=[O:19])[CH2:17][CH2:16]1>CCOC(C)=O>[CH:15]1([C:18]([NH:1][C:2]2[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=2)=[O:19])[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
8.09 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.58 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred from 0° C. to room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1 N HCl (50 mL×4)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)NC1=CC=C(C=C1)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |